2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c20-16-5-1-2-6-17(16)29-15-18(26)21-9-4-14-30(27,28)25-12-10-24(11-13-25)19-22-7-3-8-23-19/h1-3,5-8H,4,9-15H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBJZSBRQYGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a novel chemical entity that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The structure of the compound features a fluorophenoxy moiety linked to a piperazine sulfonamide, which is known to influence its interaction with biological targets. The presence of the pyrimidine ring enhances its binding affinity to specific receptors, potentially modulating various signaling pathways.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown promising activity against Mycobacterium tuberculosis and other pathogens. The biological activity often correlates with the presence of electron-withdrawing groups, such as fluorine, which can enhance the compound's reactivity and binding affinity to bacterial targets .
Anticonvulsant Activity
Research has demonstrated that related compounds exhibit anticonvulsant properties in animal models. For example, certain piperazine derivatives have been evaluated for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). These studies suggest that modifications in the piperazine structure can lead to varying degrees of anticonvulsant activity, with some derivatives showing significant protective effects at specific dosages .
Case Studies
-
Antitubercular Activity
A study involving the synthesis and evaluation of various piperazine-based compounds revealed that several derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active compounds were further evaluated for cytotoxicity on human embryonic kidney cells, demonstrating a favorable safety profile . -
Anticonvulsant Screening
In an anticonvulsant study, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their activity against MES-induced seizures. Notably, certain compounds provided significant protection at doses of 100 mg/kg and 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Fluorinated Aryl Groups
Implications :
- Fluorine at the 2-position of phenoxy (target compound) may improve metabolic stability compared to non-fluorinated analogs .
- 4-fluorophenyl substitution (CAS 897618-28-9) reduces steric hindrance but may alter target selectivity .
Piperazine and Linker Modifications

Implications :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s fluorophenoxy group increases logP compared to non-fluorinated analogs, favoring membrane permeability.
- CAS 1021117-10-1 (4-fluorophenyl analog) shows similar rotatable bonds, suggesting comparable conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

